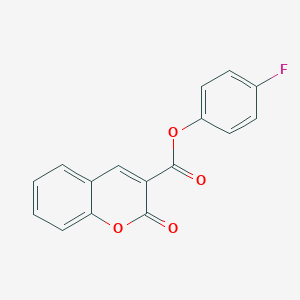

4-fluorophenyl 2-oxo-2H-chromene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenyl 2-oxo-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C16H9FO4 . It has an average mass of 284.239 Da and a monoisotopic mass of 284.048492 Da .

Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 429.5±45.0 °C at 760 mmHg, and a flash point of 213.5±28.7 °C . Its molar refractivity is 70.3±0.3 cm3, and it has a polar surface area of 64 Å2 . The compound also has a polarizability of 27.9±0.5 10-24 cm3, a surface tension of 61.1±3.0 dyne/cm, and a molar volume of 193.7±3.0 cm3 .Scientific Research Applications

- Research : A series of novel 4-methyl-6-nitro-2-oxo-2H-chroman-7yl-2-(4-(4-fluorophenyl)-6-phenyl-2H-1,3-thiazin-2-yl-amino)acetates were synthesized. These compounds demonstrated antibacterial potency against E. coli and antifungal activity against C. albicans. Notably, compounds 5c and 5h showed promising results .

- Research : Compounds 5b and 5h from the same series exhibited encouraging antitubercular activity against M. tuberculosis H37Rv. Their MIC values were 62.5 µg/mL with 98–99% inhibition .

- Research : The newly synthesized compounds 5h and 5b demonstrated high radical scavenging efficacy in DPPH and ABTS bioassays. Their IC50 values were 33.99 ± 0.301 and 35.35 ± 0.470 µg/mL, respectively .

- Research : Researchers have explored various synthetic methods for 4H-chromenes, including lipase-catalyzed synthesis, metal-organic framework catalysis, and ultrasonic synthesis .

- Research : Indolyl and oxochromenyl xanthenone derivatives were synthesized and evaluated for anti-HIV-1 activity. Molecular docking studies supported their potential as anti-HIV agents .

Antimicrobial Activity

Antitubercular Activity

Antioxidant Properties

Biologically Attractive Scaffold

Anti-HIV Activity

Synthesis and Anti-Oxidant Activity

properties

IUPAC Name |

(4-fluorophenyl) 2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9FO4/c17-11-5-7-12(8-6-11)20-15(18)13-9-10-3-1-2-4-14(10)21-16(13)19/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQDZYAIPMLKAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluorophenyl 2-oxo-2H-chromene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2431150.png)

![2-Cyclopropyl-4-methyl-6-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2431153.png)

![Ethyl 4-(4-chlorophenyl)-5-methyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2431156.png)

![3-((1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2431160.png)

![2-chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine](/img/structure/B2431165.png)

![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2431167.png)

![2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide](/img/structure/B2431170.png)

![N-(4-acetamidophenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2431171.png)